

hCAXII-IN-3 foundational research and literature review

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Compound of Interest		
Compound Name:	hCAXII-IN-3	
Cat. No.:	B12395617	Get Quote

An in-depth analysis of the foundational research surrounding carbonic anhydrase XII inhibitors reveals a significant focus on coumarin-based derivatives as potent and selective agents. While a specific compound designated "hCAXII-IN-3" is not prominently identified in the reviewed literature, this technical guide will focus on a representative and highly effective coumarin-3-carboxamide, designated as compound 4m, which exhibits sub-micromolar inhibitory activity against human carbonic anhydrase XII (hCA XII). This document will provide a comprehensive overview of the core research, experimental protocols, and relevant data for researchers, scientists, and drug development professionals.

Introduction to hCA XII Inhibition

Human carbonic anhydrase (hCA) isoforms IX and XII are transmembrane enzymes that play a crucial role in pH regulation in hypoxic tumors.[1][2][3][4][5][6] Their overexpression is associated with tumor progression and metastasis, making them attractive targets for anticancer therapies.[2][3][4][5] Coumarin derivatives have emerged as a promising class of inhibitors that selectively target these tumor-associated isoforms over the cytosolic hCA I and II, potentially reducing off-target effects.[1][6][7][8] The inhibitory mechanism of coumarins is believed to involve a prodrug approach where the lactone ring is hydrolyzed by the enzyme, and the resulting 2-hydroxycinnamic acid blocks the entrance to the active site.[7]

Quantitative Data: Inhibitory Activity of Coumarin-3-Carboxamides



The following table summarizes the inhibitory activity of a series of 7-hydroxycoumarin-3-carboxamides against four human carbonic anhydrase isoforms. Compound 4m was identified as the most potent inhibitor against the tumor-associated isoforms hCA IX and hCA XII.[8]

Compound	hCA Ι (Ki, μM)	hCA II (Ki, μM)	hCA IX (Ki, μM)	hCA XII (Ki, μM)
4m	>10	>10	0.2	0.2
Other derivatives	>10	>10	Ranged from sub-micromolar to low micromolar	Ranged from sub-micromolar to low micromolar

Data extracted from "Design, synthesis and biological evaluation of coumarin-3-carboxamides as selective carbonic anhydrase IX and XII inhibitors".[8]

Experimental Protocols Synthesis of 7-Hydroxycoumarin-3-Carboxamides (e.g., Compound 4m)

A series of novel 7-hydroxycoumarin-3-carboxamides were synthesized by reacting 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with various substituted aromatic amines.[8]

General Procedure:

- Activation of Carboxylic Acid: To a solution of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid in a suitable solvent (e.g., dry DMF), a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an amine base like DIPEA (N,N-Diisopropylethylamine) are added. The mixture is stirred at room temperature for a specified time to activate the carboxylic acid.
- Amide Bond Formation: The appropriate substituted aromatic amine is then added to the reaction mixture.



- Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried.
- Purification: The crude product is purified by column chromatography or recrystallization to yield the final 7-hydroxycoumarin-3-carboxamide.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various hCA isoforms (I, II, IX, and XII) was evaluated using a stopped-flow instrument to measure the CO₂ hydration activity.[6][9]

Protocol:

- Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the inhibitors are prepared, typically in DMSO.
- Assay Buffer: A pH-indicator buffer is used (e.g., Tris-HCl with a pH indicator like pnitrophenol).
- Measurement: The assay is performed by adding a known concentration of the enzyme to the buffer containing the inhibitor at varying concentrations. The reaction is initiated by the addition of CO₂-saturated water.
- Data Analysis: The initial rates of the catalyzed reaction are monitored by the change in absorbance of the pH indicator. Inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

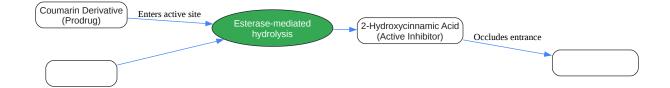
Visualizations Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for coumarin-based hCA inhibitors.

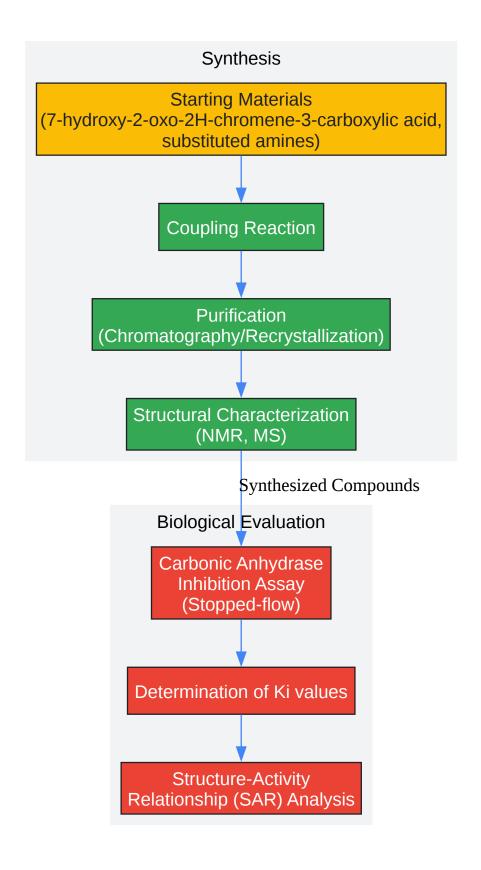


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